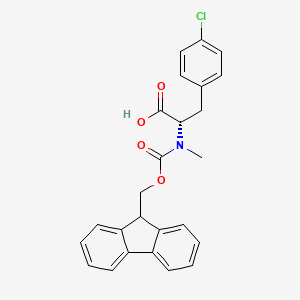

Fmoc-ME(4-CL-phe)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO4/c1-27(23(24(28)29)14-16-10-12-17(26)13-11-16)25(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVJLZWXYPPOHJ-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing N Methylated and Halogenated Amino Acids in Peptide Chemistry

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide design. N-methylation and halogenation, in particular, are two strategic modifications that address the inherent limitations of natural peptides, such as poor metabolic stability and limited bioavailability. nih.govresearchgate.net

N-methylation , the substitution of the amide proton with a methyl group, has profound effects on a peptide's properties. eurekaselect.com This modification introduces steric hindrance that can shield the peptide backbone from degradation by proteolytic enzymes, thereby increasing its half-life in biological systems. nih.gov Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially increasing receptor selectivity and binding affinity. nih.gov Peptides rich in N-methylated amino acids, such as N-methylphenylalanine, have also been shown to exhibit enhanced membrane permeability, which is crucial for oral bioavailability and for crossing biological barriers like the blood-brain barrier. nih.gov

The combination of N-methylation and halogenation in a single amino acid building block like Fmoc-N-Me-Phe(4-Cl)-OH allows researchers to synergistically leverage the benefits of both modifications to develop peptide-based therapeutics with improved pharmacological profiles.

The Role of Fmoc Protecting Group Strategy in Peptide Synthesis and Functional Peptides

The synthesis of complex peptides requires a robust strategy to selectively protect and deprotect amino groups during the stepwise elongation of the peptide chain. The fluorenylmethoxycarbonyl (Fmoc) protecting group is a central component of one of the most widely used strategies in solid-phase peptide synthesis (SPPS).

Developed in the late 1970s, the Fmoc strategy offers significant advantages, particularly its mild deprotection conditions. researchgate.net The Fmoc group is stable under acidic conditions but is readily removed by a weak base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). This orthogonality is crucial as it allows for the use of acid-labile protecting groups on the amino acid side chains, which can remain intact during the entire synthesis and be removed in the final cleavage step from the solid support.

The use of Fmoc-protected amino acids, including modified derivatives like Fmoc-N-Me-Phe(4-Cl)-OH, is compatible with automated peptide synthesizers, enabling the efficient and rapid production of complex peptide sequences. chemimpex.com The progress of the deprotection step can be conveniently monitored by UV spectroscopy, as the dibenzofulvene byproduct released upon Fmoc removal absorbs light, allowing for precise reaction tracking. This reliable and versatile protection strategy has become indispensable for the synthesis of functional peptides for research in drug discovery, chemical biology, and materials science.

Overview of Research Trajectories for Modified Phenylalanine Derivatives

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-Me-Phe(4-Cl)-OH

Optimization of Coupling Conditions for Sterically Hindered and N-Methylated Residues

Investigation of Solvent Systems and Reaction Kinetics

The choice of solvent system is paramount in solid-phase peptide synthesis (SPPS) as it directly influences the solubility of reagents, the swelling of the resin, and the kinetics of both coupling and deprotection steps. For N-methylated amino acids like Fmoc-N-Me-Phe(4-Cl)-OH, which can exhibit different solubility profiles and reactivity compared to their non-methylated counterparts, optimizing the solvent system is crucial.

Commonly, N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are utilized in Fmoc SPPS due to their excellent solvating properties for both reagents and resins luxembourg-bio.com. Studies have shown that binary solvent mixtures can also serve as effective alternatives to DMF, with their polarity and viscosity influencing utility in SPPS rsc.org. Adjusting solvent composition can even mitigate specific side reactions, such as Arg lactamization or aspartimide formation rsc.org. While specific data for Fmoc-N-Me-Phe(4-Cl)-OH regarding optimal solvent systems and reaction kinetics are not extensively detailed in the provided snippets, general principles for N-methylated amino acids suggest that polar aprotic solvents are preferred. The reaction kinetics for coupling N-methylated amino acids can be slower due to steric hindrance, potentially necessitating longer reaction times or more potent coupling reagents researchgate.netescholarship.orgresearchgate.net.

Strategies to Mitigate Side Reactions During Coupling

The incorporation of modified amino acids like Fmoc-N-Me-Phe(4-Cl)-OH can introduce specific challenges that lead to side reactions, impacting the yield and purity of the final peptide. Key side reactions to consider include:

Diketopiperazine (DKP) Formation: N-methylated amino acids, particularly when coupled consecutively or at the C-terminus, are prone to DKP formation. This occurs when the deprotected N-terminus of the growing peptide chain nucleophilically attacks the penultimate amide bond, forming a cyclic dipeptide that is cleaved from the resin researchgate.netiris-biotech.de. Strategies to mitigate DKP formation include using dipeptide building blocks or alternative Fmoc removal reagents such as tert-butyl ammonium (B1175870) fluoride (B91410) (TBAF) iris-biotech.de. The use of specific resins, like 2-chlorotrityl chloride (2-CTC) resin, can also help prevent DKP formation by protecting the carboxylic acid group during synthesis researchgate.net.

Incomplete Coupling and Deletions: Steric hindrance from the N-methyl group can lead to incomplete coupling of the incoming amino acid, resulting in deletion sequences researchgate.netresearchgate.net. To overcome this, double or triple couplings are often employed researchgate.net. The choice of coupling reagents is also critical; reagents like PyAOP or HATU/HOAt have shown promise for coupling N-methylated amino acids researchgate.netescholarship.org.

Racemization: While Fmoc protection itself helps suppress racemization during activation and coupling nih.gov, N-methylated amino acids can still be susceptible, especially under certain coupling conditions researchgate.netmdpi.com.

Management of Racemization and Epimerization in Peptide Elongation

Maintaining the stereochemical integrity of amino acids during peptide elongation is crucial for the biological activity of the final peptide. Racemization, the loss of chirality at the α-carbon, can occur during the activation and coupling steps researchgate.netmdpi.compeptide.comwikipedia.org.

For N-methylated amino acids, the presence of the methyl group on the nitrogen can influence the propensity for racemization. While specific data for Fmoc-N-Me-Phe(4-Cl)-OH are not explicitly detailed, general strategies for preventing racemization are applicable:

Use of Racemization Suppressors: Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 6-chloro-HOBt, or 1-hydroxy-7-aza-benzotriazole (HOAt) are commonly used to suppress racemization by forming active esters peptide.comwikipedia.org.

Optimized Coupling Reagents: Certain coupling reagents are known to minimize racemization. For instance, ynamide coupling reagents have demonstrated superiority in suppressing racemization, enabling effective peptide fragment condensation researchgate.netacs.org.

Controlled Reaction Conditions: Factors such as pre-activation time and temperature can significantly impact racemization levels. Careful optimization of these parameters is essential nih.gov.

Fmoc Deprotection Chemistry in the Presence of N-Methyl-4-chlorophenylalanine

The removal of the Fmoc protecting group is a critical step in each cycle of SPPS. The presence of the N-methyl group and the 4-chloro substituent on phenylalanine can influence the efficiency and potential side reactions during deprotection.

Evaluation of Base-Mediated Deprotection Reagents (e.g., piperidine (B6355638), pyrrolidine)

The standard reagent for Fmoc deprotection is a solution of piperidine in DMF, typically 20% uci.eduscholaris.caresearchgate.netgoogle.comnih.govresearchgate.net. Piperidine acts as a base to cleave the Fmoc group, and the liberated dibenzofulvene is scavenged by excess piperidine to form a stable adduct researchgate.net. Other secondary amines like pyrrolidine (B122466) can also be used, though reaction rates may differ researchgate.net.

For N-methylated amino acids, the standard piperidine deprotection is generally effective uci.eduscielo.org.mx. However, the N-methyl group can potentially influence the rate or lead to specific interactions. While piperidine is the most common reagent, alternatives like 4-methylpiperidine (B120128) have been evaluated and shown to provide similar purities and yields scielo.org.mx. The choice of solvent also plays a role, with DMF and NMP being preferred due to their polarity luxembourg-bio.comresearchgate.net.

Impact of Deprotection Conditions on Peptide Integrity

While piperidine is effective, repetitive deprotection steps can lead to side reactions that compromise peptide integrity. These include:

Aspartimide Formation: Aspartic acid residues, particularly when followed by glycine (B1666218) or other amino acids, are susceptible to aspartimide formation during Fmoc deprotection, which can lead to β-peptide formation and racemization iris-biotech.demdpi.comacs.org. Using sterically bulkier aspartate esters can help mitigate this iris-biotech.demdpi.com.

Diketopiperazine (DKP) Formation: As mentioned earlier, N-methylated amino acids are prone to DKP formation, which can be exacerbated by the basic conditions of Fmoc deprotection researchgate.netiris-biotech.deresearchgate.net.

Racemization: While less common than during coupling, some degree of racemization can occur during Fmoc deprotection, particularly if side reactions involving the α-proton occur mdpi.comresearchgate.net.

Optimizing the deprotection time and concentration of the base is crucial. For instance, while 20% piperidine in DMF for 10 minutes is standard uci.edugoogle.com, variations exist researchgate.net. The use of additives like DBU or Oxyma Pure in the deprotection mixture has also been explored to reduce side products iris-biotech.denih.gov.

Applications of Automated and Microwave-Assisted SPPS for Complex Sequences Containing Fmoc-N-Me-Phe(4-Cl)-OH

Modern SPPS techniques, including automation and microwave irradiation, significantly enhance the efficiency and success rates for synthesizing complex peptides, especially those incorporating challenging residues like Fmoc-N-Me-Phe(4-Cl)-OH.

Automated SPPS: Automated peptide synthesizers streamline the repetitive cycles of deprotection, washing, and coupling, ensuring consistency and reducing manual errors. They are particularly beneficial for sequences with multiple modified amino acids luxembourg-bio.comnih.govresearchgate.net. The use of Fmoc chemistry is well-suited for automation due to the absence of corrosive reagents like TFA during the synthetic cycles nih.govsemanticscholar.org.

Microwave-Assisted SPPS: Microwave heating has emerged as a powerful tool to accelerate reaction rates and improve coupling efficiency, especially for sterically hindered or aggregation-prone sequences luxembourg-bio.comresearchgate.netjove.comcem.combiotage.co.jp. N-methylated amino acids, due to their steric bulk, often benefit from microwave irradiation, leading to faster and more complete couplings researchgate.netjove.comcem.combiotage.co.jp. While microwave heating can generally improve yields and purity, careful optimization of conditions is necessary, as it may not be universally beneficial for all amino acid types or modifications luxembourg-bio.com. For instance, some N-methylated amino acids might couple more efficiently at room temperature under specific conditions researchgate.net.

The combination of automated platforms with microwave technology allows for the rapid and efficient synthesis of complex peptides incorporating Fmoc-N-Me-Phe(4-Cl)-OH, overcoming many of the challenges associated with conventional SPPS.

Rational Design of Peptidomimetics Incorporating N-Methyl-4-chlorophenylalanine

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and bioavailability. The incorporation of N-methyl-4-chlorophenylalanine is a key strategy in the rational design of these molecules. nih.gov The N-methylation of the peptide backbone introduces a steric hindrance that can prevent enzymatic degradation by proteases. researchgate.netpeptide.comscielo.org.mx This modification is crucial for developing peptide-based drugs, as it can significantly increase their half-life in the body. peptide.compeptide.commerckmillipore.com

The 4-chloro substituent on the phenyl ring enhances the hydrophobicity of the amino acid, which can influence how the peptidomimetic interacts with its biological target. This feature is valuable in designing inhibitors of protein-protein interactions. Furthermore, the combination of N-methylation and the chloro-substitution allows for fine-tuning of the conformational properties of the peptide, which is essential for achieving high affinity and selectivity for a specific receptor or enzyme. peptide.com For example, synthetic decapeptides like Cetrorelix and Abarelix, which are used as gonadotropin-releasing hormone (GnRH) antagonists, incorporate D-4-chlorophenylalanine to achieve high antagonistic activity. ptfarm.pl

| Feature of N-methyl-4-chlorophenylalanine | Impact on Peptidomimetic Design |

| N-methylation | Increased resistance to proteolytic degradation. researchgate.netpeptide.comscielo.org.mx |

| 4-chloro substitution | Enhanced hydrophobicity, influencing target interaction. |

| Combined effect | Fine-tuning of conformational properties for improved affinity and selectivity. peptide.com |

Influence of N-Methyl-4-chlorophenylalanine on Peptide Conformation and Structural Stability

The introduction of N-methyl-4-chlorophenylalanine into a peptide chain has profound effects on its three-dimensional structure and its resistance to degradation.

N-methylation of an amino acid residue restricts the rotational freedom around the peptide bond. peptide.com This is because the methyl group prevents the formation of a hydrogen bond between the amide nitrogen and a carbonyl oxygen, a key interaction in many secondary structures like alpha-helices and beta-sheets. This disruption can lead to a more constrained and predictable peptide conformation. peptide.com The presence of the bulky 4-chlorophenyl side chain further influences the local geometry, making N-methyl-4-chlorophenylalanine a powerful tool for inducing specific turns or kinks in a peptide backbone. Computational studies, such as Ramachandran-type plots, have shown that N-methylated amino acids have access to a more limited and distinct set of conformational states compared to their natural counterparts. pnas.org

A major hurdle in the development of therapeutic peptides is their rapid degradation by proteases in the body. peptide.comscielo.org.mxpeptide.com The N-methyl group on the peptide backbone acts as a shield, sterically hindering the approach of proteolytic enzymes that would normally cleave the amide bond. researchgate.netpeptide.com This modification dramatically increases the peptide's resistance to enzymatic hydrolysis, thereby extending its metabolic half-life. peptide.commerckmillipore.com This enhanced stability is a critical factor in improving the oral bioavailability of peptide drugs, as it allows them to survive the harsh enzymatic environment of the digestive system. peptide.compeptide.com The incorporation of N-methylated amino acids is a widely used strategy to improve the pharmacokinetic properties of bioactive peptides. peptide.commerckmillipore.com

Site-Specific Incorporation of N-Methyl-4-chlorophenylalanine for Protein Modification and Function Modulation

The ability to introduce N-methyl-4-chlorophenylalanine at specific positions within a protein sequence opens up new avenues for modulating protein function. This can be achieved through solid-phase peptide synthesis for smaller proteins or through advanced genetic code expansion techniques for larger proteins produced in cellular systems. researchgate.netresearchgate.netcaltech.edu

By replacing a natural amino acid with N-methyl-4-chlorophenylalanine, researchers can probe the role of that specific residue in protein folding, stability, and interaction with other molecules. The steric bulk and altered electronic properties of the modified residue can disrupt or enhance protein-protein or protein-ligand interactions. For instance, replacing a key phenylalanine residue involved in a binding interface with N-methyl-4-chlorophenylalanine could either abolish binding due to steric clash or, in some cases, enhance affinity through new hydrophobic interactions. The site-specific incorporation of unnatural amino acids with unique functionalities is a powerful tool for enzyme engineering. researchgate.net

Development of Advanced Research Probes for Biochemical Systems

N-methyl-4-chlorophenylalanine can be incorporated into peptides that are then used as research probes to study complex biochemical systems. For example, photo-crosslinking amino acids can be introduced into peptides to identify binding partners in a cellular context. iris-biotech.de While N-methyl-4-chlorophenylalanine itself is not a photo-crosslinker, its unique properties can be combined with other functional groups to create sophisticated probes. The chlorine atom on the phenyl ring can also serve as a useful spectroscopic marker in certain analytical techniques. Peptides containing this residue can be designed to have high affinity and specificity for a particular biological target, making them valuable tools for imaging, diagnostics, and studying signal transduction pathways. chemimpex.com

Bioconjugation Chemistry Utilizing N-Methyl-4-chlorophenylalanine Derivatives

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a peptide or protein. While N-methyl-4-chlorophenylalanine itself does not possess a readily reactive group for common bioconjugation reactions, its parent compound, p-chlorophenylalanine, can be a precursor. More advanced strategies could involve further derivatization of the phenyl ring to introduce bioorthogonal functional groups like azides or alkynes. These groups can then be used for specific and efficient "click chemistry" reactions to attach other molecules, such as fluorescent dyes, imaging agents, or drug payloads. The incorporation of such modified amino acids allows for the site-specific labeling of proteins and peptides. nih.gov

Studies on Self-Assembly of Fmoc-Amino Acid Conjugates

The conjugation of a 9-fluorenylmethoxycarbonyl (Fmoc) group to amino acids is a well-established strategy for inducing self-assembly. acs.orgreading.ac.uk This process is primarily driven by a combination of non-covalent interactions, including π-π stacking of the aromatic Fmoc moieties, hydrogen bonding between the amino acid backbones, and hydrophobic interactions. reading.ac.ukbeilstein-journals.org The resulting self-assembled structures, which can range from nanofibers and nanotubes to hydrogels, have garnered significant interest for applications in biomaterials and tissue engineering. reading.ac.ukresearchgate.net The specific morphology and properties of these assemblies can be finely tuned by altering the amino acid side chain, pH, temperature, and solvent conditions. rsc.orgrsc.org

The introduction of halogen atoms onto the phenyl ring of Fmoc-phenylalanine derivatives has been shown to significantly influence their self-assembly behavior. mdpi.comresearchgate.net Halogenation can modulate electronic and steric effects, leading to enhanced self-assembly and hydrogelation properties compared to the non-halogenated parent compound. researchgate.net Specifically, the presence of a chlorine atom at the para-position of the phenylalanine side chain in Fmoc-L-Phe(4-Cl)-OH provides a valuable tool for studying these effects.

Research into Fmoc-amino acid self-assembly has revealed that even single amino acid conjugates can form complex, ordered nanostructures. reading.ac.uk For instance, studies on various Fmoc-amino acids, including those with aliphatic, aromatic, and charged side chains, have demonstrated the formation of diverse morphologies such as fibrils, ribbons, and crystalline plates. reading.ac.uk The self-assembly of Fmoc-phenylalanine (Fmoc-Phe) and its derivatives is particularly well-studied, often resulting in the formation of fibrillar hydrogels. reading.ac.ukmdpi.com These hydrogels can serve as scaffolds for cell culture or as systems for the controlled release of therapeutic agents. researchgate.net

The enhanced propensity for self-assembly in halogenated Fmoc-Phe derivatives is a key finding. researchgate.net The introduction of a single halogen atom, such as chlorine, can dramatically promote the formation of amyloid-like fibrils and subsequent hydrogelation in aqueous environments. researchgate.net This is attributed to a complex balance of electronic and steric factors that favor organized molecular packing. mdpi.com The resulting hydrogels from these modified amino acids often exhibit improved mechanical properties and stability.

Detailed findings from studies on the self-assembly of Fmoc-amino acid conjugates, particularly halogenated derivatives, are summarized in the table below.

| Fmoc-Amino Acid Conjugate | Self-Assembly Conditions | Observed Morphology | Key Findings |

| Fmoc-L-Phe(4-Cl)-OH | Aqueous solvents | Amyloid-like fibrils, hydrogels | Halogenation dramatically enhances self-assembly and hydrogelation compared to Fmoc-Phe. researchgate.net Halogen bonding can modulate hydrogel formation. nih.gov |

| Fmoc-Phe | pH modulation (e.g., using glucono-δ-lactone) | Fibrillar hydrogels, single crystals | Shows a strong tendency to form both crystalline and gel states with similar molecular arrangements. mdpi.com |

| Fmoc-F₅-Phe | Water, low concentrations (as low as 2 mM) | Entangled fibrillar structures, rigid supramolecular gels | Rapid self-assembly and gelation, implicating fluorous and π–π interactions as primary drivers. researchgate.net |

| Fmoc-Ala | Basic conditions | Fibrils nucleating from spherical cores | Demonstrates that even simple aliphatic side chains can lead to complex hierarchical structures. reading.ac.uk |

| Fmoc-Arg | Acidic conditions | Plate-like crystals | The charged guanidinium (B1211019) group leads to distinct crystalline assemblies instead of fibrillar networks. reading.ac.uk |

Investigations of Molecular Interactions and Biochemical Mechanisms

Structure-Activity Relationship (SAR) Studies of Peptides Containing N-Methyl-4-chlorophenylalanine

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological effects. For peptides, modifying amino acid residues, such as by introducing N-methylation and chlorination on phenylalanine, can dramatically alter their interaction with biological targets.

The modification of a peptide with N-methyl-4-chlorophenylalanine can significantly influence its binding affinity and selectivity for various receptors, which are crucial parameters for drug design. G protein-coupled receptors (GPCRs) are the largest family of cell surface signaling proteins and are common targets for therapeutic drugs. nih.gov

Opioid Receptors: The opioid system, which includes μ (mu), δ (delta), and κ (kappa) receptors, is a primary target for pain management. SAR studies on bifunctional peptides have shown that specific modifications can tune their affinity and selectivity. For instance, in a study of peptides designed to be δ/μ opioid receptor agonists, simple N-methylation of an amino acid in the C-terminal amide region was found to decrease binding affinities at both δ and μ receptors. nih.gov While this study did not use 4-chlorophenylalanine specifically, it highlights the general principle that N-methylation can alter the conformational flexibility and hydrogen bonding capacity of the peptide backbone, thereby affecting how it fits into the receptor's binding pocket. The addition of a chloro group to the phenylalanine ring introduces both steric bulk and an electronegative element, which can further modify interactions with receptor residues, potentially enhancing or diminishing affinity and selectivity depending on the specific topology of the binding site.

Melanocortin Receptors: The melanocortin system, comprising five receptor subtypes (MC1R-MC5R), is involved in various physiological processes, including pigmentation, energy homeostasis, and sexual function. frontiersin.orgnih.gov The selectivity of ligands for these receptor subtypes is critical for developing targeted therapies. ed.ac.uk The core pharmacophore for many melanocortin receptor agonists includes a His-Phe-Arg-Trp sequence. nih.gov Modifying the Phenylalanine residue in this sequence to N-methyl-4-chlorophenylalanine would alter the key interactions that govern binding and selectivity. For example, the substitution could influence the hydrophobic and aromatic stacking interactions within the binding pocket that are known to be critical for affinity at MC4R and MC3R. nih.gov Computational studies on MC4R have shown that receptor subtype selectivity often depends on a few key amino acid differences in the binding pocket, meaning even subtle changes to the ligand can shift its preference from one receptor to another. frontiersin.org

General GPCRs: The principles of ligand recognition and selectivity are broadly applicable across the GPCR superfamily. nih.gov The interaction between a ligand and a GPCR is a complex process involving a precise match of shape, charge, and hydrophobicity. Introducing N-methyl-4-chlorophenylalanine into a peptide ligand can impact these properties. The N-methylation restricts the peptide's conformational freedom, which can pre-organize it into a bioactive conformation, potentially increasing affinity. Conversely, it can also introduce steric clashes that prevent optimal binding. nih.gov The 4-chloro substitution alters the electronic properties of the phenyl ring and adds a potential point of halogen bonding, which can be leveraged to achieve higher selectivity for a target receptor over its closely related subtypes. nih.gov

The following table summarizes the binding affinities of a parent peptide (Compound 3) and its N-methylated analog (Compound 4) at opioid receptors, illustrating the impact of N-methylation. nih.gov

| Compound | Receptor | Binding Affinity (Ki, nM) |

| 3 (H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl) | δ-Opioid | 10 |

| μ-Opioid | 0.65 | |

| 4 (N-methylated analog of 3) | δ-Opioid | 77 |

| μ-Opioid | 46 |

Beyond simple binding, it is crucial to understand the functional consequences of a ligand-receptor interaction—whether the ligand acts as an agonist (activator) or antagonist (blocker). Furthermore, the concept of "biased signaling" or "functional selectivity" has emerged, where a ligand can preferentially activate one intracellular signaling pathway over another, even when acting on the same receptor. nih.govnih.gov

For many GPCRs, ligand binding can trigger signaling through G proteins or through β-arrestin pathways. nih.gov Biased agonists that selectively activate G protein signaling without strongly recruiting β-arrestin are of significant interest, particularly for the μ-opioid receptor, as this profile is hypothesized to provide pain relief with fewer side effects. nih.gov

The structural features of a ligand dictate its ability to induce specific receptor conformations that lead to biased signaling. nih.govnih.gov The incorporation of N-methyl-4-chlorophenylalanine can influence this outcome by altering the ligand's interaction with key "micro-switches" within the receptor structure. For example, molecular dynamics simulations of the μ-opioid receptor have shown that interactions with specific tyrosine residues (Y7.43 and Y3.33) can influence the recruitment of β-arrestin. nih.gov A ligand containing N-methyl-4-chlorophenylalanine could be designed to either favor or avoid these interactions, thereby tuning its signaling bias. The N-methyl group can alter the ligand's orientation in the binding pocket, while the 4-chloro group can modify π–π stacking or create new halogen-bonding interactions, collectively stabilizing a receptor conformation that favors a specific downstream signaling cascade. nih.gov

In Vitro Studies of Biochemical Mechanisms and Enzymatic Interactions

The 4-chlorophenylalanine component of the molecule is a well-studied inhibitor of a key enzyme in neurotransmitter synthesis. In vitro studies have extensively documented the effects of p-chlorophenylalanine (PCPA), the non-methylated and non-Fmoc protected version of the core amino acid, on biochemical pathways.

The primary and most well-documented biochemical mechanism of PCPA is the irreversible inhibition of tryptophan hydroxylase. nih.gov This enzyme is the rate-limiting step in the biosynthesis of the neurotransmitter serotonin (B10506) (5-HT). nih.gov By inhibiting this enzyme, PCPA leads to a significant and long-lasting depletion of serotonin levels in the brain and other tissues. nih.gov This property has made PCPA a widely used pharmacological tool in research to investigate the role of the serotonergic system in various physiological and behavioral processes. nih.gov

Other in vitro studies have examined the broader effects of 4-chlorophenylalanine. For example, research on neuroblastoma cells showed that it could inhibit the cellular uptake of other large neutral amino acids. nih.gov It has also been investigated for its effects on glucose uptake in rat brain preparations. researchgate.net

Molecular Recognition Studies in Non-Clinical Biological Systems

Molecular recognition refers to the specific interaction between two or more molecules. In non-clinical biological systems, studies have explored how the 4-chlorophenylalanine structure is recognized by cellular machinery beyond specific GPCRs.

Studies using p-chlorophenylalanine (PCPA) in mouse neuroblastoma cells have shown that this analogue can be recognized by amino acid transport systems. nih.gov It was found to inhibit the initial cellular uptake of several large neutral amino acids, suggesting it competes for the same transporters. nih.gov However, the study also determined that PCPA did not compete with phenylalanine for incorporation into proteins, indicating that it is not recognized by the translational machinery (aminoacyl-tRNA synthetases) and is therefore not substituted into nascent polypeptides. nih.gov This selective recognition—being transported but not incorporated into proteins—is a key aspect of its mechanism of action and toxicity. nih.gov

Computational and Molecular Modeling Approaches for Mechanistic Insights

Computational methods, particularly molecular docking, are powerful tools for understanding how a ligand interacts with its target protein at an atomic level. mdpi.com These approaches provide insights that are complementary to experimental SAR data.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comnih.gov The process involves virtually screening a ligand against a target protein to forecast its binding affinity and conformation. nih.gov

For a peptide containing N-methyl-4-chlorophenylalanine, docking studies can predict how this specific residue interacts with the amino acids lining the receptor's binding pocket. The model can reveal:

Hydrophobic Interactions: The chlorinated phenyl ring and the N-methyl group can participate in hydrophobic interactions with nonpolar residues in the receptor, which are often key drivers of binding affinity.

Steric Fit: The model can show whether the bulk of the chloro- and methyl- groups can be accommodated within the binding site or if they cause steric clashes that would reduce affinity.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a favorable, noncovalent interaction with an electron-rich atom (like a backbone carbonyl oxygen) in the receptor. This specific interaction can enhance both affinity and selectivity.

By comparing the predicted binding scores and interaction patterns of peptides with and without the N-methyl-4-chlorophenylalanine modification, researchers can generate hypotheses to explain experimentally observed differences in binding affinity and functional activity, thereby guiding the rational design of new, more potent, and selective peptide ligands. mdpi.com

Molecular Dynamics Simulations for Conformational Dynamics and Interaction Landscapes

Molecular dynamics (MD) simulations are a powerful computational methodology used to investigate the conformational dynamics and interaction landscapes of biomolecules, including modified amino acids like Fmoc-Me(4-Cl-Phe)-OH. These simulations provide insights into the time-dependent behavior of molecules, offering a detailed view of their flexibility, preferred conformations, and interactions with their environment at an atomic level.

In the context of this compound, MD simulations can elucidate the influence of its specific chemical modifications—the N-terminal Fmoc group, N-methylation, and the para-chlorination of the phenylalanine ring—on its structural behavior. The bulky, hydrophobic Fmoc group is known to significantly influence the self-assembly properties of amino acids, often promoting the formation of ordered nanostructures through π-π stacking interactions. rsc.orgnih.govresearchgate.net MD simulations can model these aggregation processes, revealing the specific orientation and dynamics of the Fmoc moieties that drive self-assembly.

The N-methylation of the peptide backbone introduces a conformational constraint by removing the amide proton, which eliminates its ability to act as a hydrogen bond donor. researchgate.netnih.gov This modification can significantly alter the accessible conformational space of the molecule, favoring certain backbone dihedral angles (phi and psi) and potentially inducing turns or specific secondary structures in peptides incorporating this residue. researchgate.netresearchgate.net MD simulations can map the potential energy surface of this compound, identifying the low-energy conformations and the barriers between them.

Furthermore, the chlorine atom on the phenyl ring alters the electronic and steric properties of the side chain. It enhances the hydrophobicity and can participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and binding. nih.gov Simulations can explore how these modified interactions affect the binding of this compound to potential biological targets, such as receptor binding pockets or enzyme active sites. By simulating the compound in a solvated environment, typically water, researchers can also understand how solvent molecules interact with different parts of the compound and mediate its conformational preferences and intermolecular associations. researchgate.net

Illustrative data from a hypothetical MD simulation of this compound could assess parameters such as root-mean-square deviation (RMSD) to monitor conformational stability, radius of gyration (Rg) to evaluate compactness, and radial distribution functions (RDFs) to characterize interactions with solvent or other molecules.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters and Observables for this compound

| Parameter | Description | Hypothetical Finding |

|---|---|---|

| Simulation Time | Total duration of the simulation (e.g., nanoseconds). | 500 ns |

| RMSD of Backbone | Root-mean-square deviation of backbone atoms from a reference structure, indicating conformational stability. | Stabilizes after 50 ns, suggesting a stable predominant conformation. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Fluctuations between 0.8-1.2 nm, indicating some flexibility in side-chain orientation. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to solvent. | Hydrophobic regions (Fmoc, chlorinated phenyl) show consistently low SASA, promoting aggregation. |

Quantum Chemistry Calculations for Electronic Properties and Reactivity

The introduction of a chlorine atom to the phenylalanine ring is a key feature that can be analyzed. Quantum calculations can determine the electrostatic potential surface of the molecule, revealing how the electronegative chlorine atom alters the electron distribution across the aromatic ring. researchgate.netrsc.org This creates a region of positive electrostatic potential on the halogen atom (a "sigma-hole"), which can engage in halogen bonding with electron-rich atoms like oxygen or nitrogen in a receptor. The strength and directionality of these potential interactions can be accurately modeled. rsc.org

Furthermore, these calculations can provide values for key electronic descriptors that govern reactivity. rsc.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov By comparing the calculated values for this compound with its non-chlorinated or non-methylated analogs, researchers can quantify the impact of these modifications on its electronic profile.

Other properties that can be calculated include dipole moments, polarizability, and atomic charges. rsc.orgnih.gov The N-methylation and the Fmoc group also contribute significantly to these properties. For instance, N-methylation is known to increase the lipophilicity and dipole moment of amino acids. rsc.org Quantum calculations can provide a theoretical basis for these empirical observations, helping to rationalize the molecule's behavior in different environments and its potential for non-covalent interactions. These insights are crucial for understanding how this compound might be recognized by a biological target and for designing more potent analogs.

Table 2: Hypothetical Electronic Properties of Phenylalanine Analogs from Quantum Chemistry Calculations

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Fmoc-Phe-OH | -6.5 | -1.2 | 5.3 | 3.1 |

| Fmoc-Me-Phe-OH | -6.3 | -1.3 | 5.0 | 3.5 |

| This compound | -6.7 | -1.6 | 5.1 | 4.2 |

Homology Modeling for Receptor-Ligand Complex Generation

When the experimental structure of a target protein or receptor is not available, homology modeling (also known as comparative modeling) is a valuable computational tool to generate a three-dimensional model. wikipedia.org This method relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. wikipedia.org The process involves identifying a protein of known structure (the "template") that has a significant sequence similarity to the target protein (the "query").

For a ligand like this compound, which is likely designed to interact with a specific biological target such as a G protein-coupled receptor (GPCR) or an enzyme, homology modeling can be the first step in understanding its binding mechanism in the absence of an experimentally determined complex structure. tandfonline.comnih.gov Once a reliable model of the target receptor is built, molecular docking simulations can be performed to predict the binding pose of this compound within the receptor's binding site.

The generation of the receptor-ligand complex model allows for a detailed analysis of the intermolecular interactions. Researchers can identify key amino acid residues in the binding pocket that interact with the distinct chemical features of this compound. For example, the model could reveal hydrophobic interactions between the Fmoc group and nonpolar residues, hydrogen bonds involving the carboxyl group, and specific interactions involving the chlorinated phenyl ring, such as halogen bonds or π-π stacking. nih.gov

These generated complexes can then serve as the starting point for more extensive computational studies, such as the molecular dynamics simulations discussed in section 4.4.2, to assess the stability of the predicted binding pose and refine the interaction landscape. The insights gained from these models can guide further experimental work, such as site-directed mutagenesis to validate the predicted key interacting residues, and can inform the rational design of new ligands with improved affinity and selectivity. tandfonline.com

Advanced Analytical and Characterization Strategies for Fmoc N Me Phe 4 Cl Oh and Its Derived Peptides

High-Resolution Chromatographic Methodologies

Chromatographic techniques are fundamental for assessing the purity of Fmoc-N-Me-Phe(4-Cl)-OH and for separating closely related compounds, including potential impurities or stereoisomers.

RP-HPLC is a widely used method for the analysis of Fmoc-protected amino acids. It separates compounds based on their hydrophobicity. For Fmoc-N-Me-Phe(4-Cl)-OH, RP-HPLC can effectively determine its purity by quantifying the area percentage of the main peak relative to any impurities mdpi.com. The method typically employs a C18 stationary phase and a gradient elution system, often using acetonitrile (B52724) and water, with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape and resolution mdpi.comscispace.comrsc.org.

While the primary focus is often on chemical purity, RP-HPLC can also be employed to resolve diastereomers if they are present, although achieving baseline separation might require optimization of the stationary phase, mobile phase composition, and temperature nih.gov. The presence of the N-methyl group can influence the chromatographic behavior compared to non-methylated analogs.

Table 1: Typical RP-HPLC Parameters for Fmoc-Amino Acid Analysis

| Parameter | Typical Value/Description | Reference(s) |

| Stationary Phase | C18 (e.g., XSelect, XBridge BEH) | mdpi.comrsc.org |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.045% TFA | mdpi.comscispace.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.036% TFA | mdpi.comscispace.com |

| Gradient Elution | e.g., 5-95% Acetonitrile over 6-8 minutes | mdpi.comscispace.com |

| Flow Rate | 0.1 - 1.0 mL/min | mdpi.comscispace.comrsc.org |

| Detection Wavelength | 220 nm or 254 nm | mdpi.comscispace.com |

| Column Temperature | Ambient to 40 °C | rsc.org |

| Injection Volume | 10-20 µL | mdpi.comrsc.org |

UPLC offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and improved sensitivity, owing to the use of smaller particle size columns and higher operating pressures acs.org. For Fmoc-N-Me-Phe(4-Cl)-OH, UPLC can provide more efficient separation of impurities or diastereomers, allowing for more accurate purity assessments and potentially enabling the isolation of pure compounds. The principles of mobile phase composition and detection are similar to RP-HPLC, but the system's capabilities allow for finer resolution acs.org.

Mass Spectrometry for Molecular Identification and Structural Confirmation

Mass spectrometry (MS) is indispensable for confirming the molecular weight and elemental composition of Fmoc-N-Me-Phe(4-Cl)-OH, thereby verifying its identity.

ESI-MS is a soft ionization technique commonly coupled with HPLC (LC-ESI-MS) for the analysis of peptides and amino acid derivatives. It is highly effective for determining the molecular weight of Fmoc-N-Me-Phe(4-Cl)-OH by detecting its protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions scispace.comacs.org. The presence of the characteristic Fmoc group and the modified phenylalanine structure can be confirmed by observing the expected mass-to-charge ratio (m/z) scispace.com. For Fmoc-N-Me-Phe(4-Cl)-OH, the expected molecular weight is approximately 435.9 g/mol (C₂₅H₂₂ClNO₄) sigmaaldrich.com, so an [M+H]⁺ ion would be observed around m/z 436.9.

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the compound. By measuring the mass with high precision (typically to within a few parts per million, ppm), HRMS can unequivocally confirm the molecular formula of Fmoc-N-Me-Phe(4-Cl)-OH, distinguishing it from isobaric compounds with different elemental compositions mdpi.commdpi.com. This is crucial for rigorous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides comprehensive information about the structure, connectivity, and stereochemistry of Fmoc-N-Me-Phe(4-Cl)-OH.

¹H NMR: This technique reveals the number and types of protons in the molecule, their chemical environments, and their proximity to other protons through coupling constants. Characteristic signals for the Fmoc group (aromatic protons, methylene (B1212753) protons of the fluorenyl moiety, and the methine proton at the 9-position) and the modified phenylalanine side chain (aromatic protons of the chlorophenyl ring, the α-methine proton, and the N-methyl group) would be observed scispace.comrsc.org. The presence and position of the chlorine atom and the N-methyl group on the phenylalanine ring are identifiable from specific chemical shifts and splitting patterns.

¹³C NMR: This provides information about the carbon skeleton of the molecule, including the chemical shifts of each unique carbon atom. It complements ¹H NMR by confirming the presence of carbonyl carbons (Fmoc carbamate, carboxylic acid), aromatic carbons (Fmoc and chlorophenyl rings), aliphatic carbons (α-carbon, benzylic methylene, N-methyl group), and the characteristic carbon of the fluorenylmethine group scispace.com.

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further help in distinguishing between CH₃, CH₂, CH, and quaternary carbons mdpi.com. The combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecular structure.

Compound Nomenclature

| User-Provided Name | Standardized Name (Used in Article) |

| Fmoc-ME(4-CL-phe)-OH | Fmoc-N-Me-Phe(4-Cl)-OH |

Note: "ME" in the user-provided name is interpreted as N-methyl, and "4-CL-phe" as 4-chlorophenylalanine. The standardized name Fmoc-N-Me-Phe(4-Cl)-OH reflects this interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the detailed structure of organic molecules like Fmoc-N-Me-Phe(4-Cl)-OH. It provides information about the connectivity and environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopy: This technique reveals the number and types of protons in the molecule. For Fmoc-N-Me-Phe(4-Cl)-OH, characteristic signals would be expected from the Fmoc protecting group (aromatic protons, methine proton), the N-methyl group, the alpha-proton and alpha-carbon of the amino acid, and the protons on the para-chlorinated phenyl ring. The N-methylation will shift the alpha-proton signal compared to a non-methylated analogue. The chlorine substituent on the phenyl ring will also influence the chemical shifts of the aromatic protons.

¹³C NMR Spectroscopy: This provides information about the carbon backbone and functional groups. Distinct signals will arise from the carbonyl carbons of the Fmoc group and the carboxylic acid, the aromatic carbons of the Fmoc moiety and the phenyl ring, the alpha-carbon, and the N-methyl carbon. The presence of chlorine will affect the chemical shift of the ipso-carbon of the phenyl ring.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation) are vital for unambiguous assignment of signals. COSY helps identify proton-proton couplings, confirming connectivity within the molecule, while HSQC correlates protons directly bonded to carbons, aiding in the assignment of ¹³C signals based on their corresponding ¹H signals. These multidimensional techniques are essential for confirming the structure of complex molecules and ensuring the correct placement of substituents and protecting groups.

Table 1: Expected ¹H NMR Chemical Shift Ranges (approximate, in ppm)

| Proton Type | Expected Chemical Shift (ppm) | Notes |

| Fmoc Aromatic Protons | 7.30 - 7.80 | Multiple signals due to aromatic ring system. |

| Fmoc Methine Proton (Hα) | ~5.0 - 5.2 | Adjacent to oxygen and aromatic ring. |

| N-Methyl Protons | ~2.8 - 3.0 | Singlet, characteristic of N-methyl group. |

| Alpha Proton (Hα) | ~4.5 - 4.8 | Adjacent to chiral center and carboxylic acid. |

| Beta Protons (Hβ) | ~3.0 - 3.3 | Geminal protons on the beta-carbon. |

| Chlorophenyl Ring Protons | ~7.20 - 7.40 | Aromatic protons, influenced by chlorine and phenyl ring structure. |

Spectroscopic Techniques for Biophysical Characterization and Interaction Studies

Beyond structural elucidation, spectroscopic methods are employed to understand the behavior of peptides derived from Fmoc-N-Me-Phe(4-Cl)-OH in solution, particularly concerning their secondary structure and interactions with other molecules.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules. Peptide bonds, due to their inherent chirality and arrangement in secondary structures, exhibit characteristic CD spectra in the far-UV region (180-250 nm).

Methodology: CD spectra are typically recorded from approximately 260 nm down to 178 nm. The resulting spectra are analyzed by comparing them to databases of known secondary structures (e.g., alpha-helix, beta-sheet, random coil). bio-structure.com

Interpretation: Alpha-helices typically show a negative band around 208 nm and a weaker negative band around 222 nm, while beta-sheets exhibit a negative band around 218 nm and a positive band around 195 nm. libretexts.orgpnas.org The presence of N-methylated amino acids and substituted phenyl rings, such as in peptides incorporating Fmoc-N-Me-Phe(4-Cl)-OH, can influence the stability and formation of these secondary structures, leading to subtle shifts or changes in the CD spectra. photophysics.com

Fluorescence Spectroscopy for Probing Ligand-Target Interactions

Fluorescence spectroscopy is highly sensitive and can be used to study molecular interactions, conformational changes, and environmental probing. Peptides can exhibit intrinsic fluorescence due to aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine. biosynth.comresearchgate.netnist.gov While phenylalanine itself has weak fluorescence, the Fmoc group is known to be fluorescent. wikipedia.orgresearchgate.net

Intrinsic Fluorescence: The Fmoc group's fluorescence can be utilized for monitoring reactions during peptide synthesis wikipedia.org or potentially for studying peptide aggregation and interactions. researchgate.net The N-methyl and 4-chloro substituents on the phenylalanine residue might subtly alter the electronic properties and, consequently, the fluorescence characteristics of derived peptides.

Probing Interactions: Fluorescence spectroscopy can monitor ligand-target interactions by observing changes in fluorescence intensity, emission wavelength, or anisotropy upon binding. nih.gov This can involve intrinsic fluorescence of the peptide or the use of fluorescently labeled peptides. bmglabtech.comacs.org Quenching studies, where the fluorescence intensity decreases due to interactions with quenchers (e.g., iodide ions or the target molecule itself), are also common for assessing binding and accessibility. utl.ptfrontiersin.org

Small-Angle X-ray Scattering (SAXS) for Supramolecular Assembly Analysis

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the size, shape, and assembly of macromolecules and supramolecular structures in solution. It provides information on structures ranging from nanometers to micrometers. reading.ac.uknih.govxenocs.comrsc.org

Qualitative and Quantitative Chemical Tests

In solid-phase peptide synthesis (SPPS), monitoring the completion of coupling reactions is paramount to ensure the synthesis of full-length peptides and minimize deletion sequences. Chemical tests are routinely employed for this purpose.

Kaiser Test (Ninhydrin Test): The Kaiser test is a widely used qualitative assay to detect the presence of free primary or secondary amines on the resin-bound peptide. peptide.comijrps.comchempep.compeptide.comthermofisher.comsemanticscholar.org It involves reacting the resin beads with ninhydrin, which reacts with free amino groups to produce a characteristic intense blue color.

Procedure: A small sample of resin beads is taken, washed, and then treated with a mixture of ninhydrin, phenol, and potassium cyanide solutions. Heating the mixture (typically at 100°C for 5 minutes) develops the color. peptide.com

Interpretation: A positive test (blue color) indicates incomplete coupling, necessitating a second coupling step. A negative test (colorless or faint yellow) suggests complete coupling. ijrps.comchempep.com

Limitations: The Kaiser test is less reliable for secondary amines, such as those found in N-methylated amino acids or proline. peptide.comijrps.compeptide.com Furthermore, the Fmoc protecting group itself can be susceptible to partial removal under the conditions of the Kaiser test, potentially leading to false-positive results. ijrps.comsemanticscholar.org Alternative tests, such as the isatin (B1672199) or chloranil (B122849) tests, are recommended for secondary amines. peptide.com

Other Tests: Other tests like the bromophenol blue test and the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test are also available for monitoring coupling completion, though the Kaiser test remains a standard. peptide.comchempep.com

Compound List:

this compound (Fmoc-N-methyl-4-chlorophenylalanine)

Fmoc (9-fluorenylmethyloxycarbonyl)

Amino acids

Peptides

Phenylalanine

4-Chlorophenylalanine

N-methylated amino acids

Q & A

Q. What are the critical synthetic steps and purification methods for Fmoc-ME(4-Cl-Phe)-OH?

this compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

- Protection : The amino group is protected with Fmoc, while the carboxyl group remains reactive. Chlorine substitution at the para position of phenylalanine requires careful regioselective halogenation .

- Coupling : Activate the carboxyl group using reagents like HBTU or DIC/Oxyma for efficient peptide bond formation .

- Deprotection : Piperidine (20–30% in DMF) removes the Fmoc group between coupling cycles .

- Purification : Reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% TFA) ensures ≥98% purity. Confirm purity via LC-MS and NMR (e.g., H, C) .

Q. How is the stereochemical integrity of this compound validated during synthesis?

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .

- Optical Rotation : Compare measured [α] values with literature data (e.g., Fmoc-Phe(4-Cl)-OH: [α] = +14.5° in DMF) .

- X-ray Crystallography : For definitive confirmation, crystallize the compound and analyze its structure .

Q. What are the primary applications of this compound in peptide research?

This derivative is used to:

- Engineer peptides with enhanced stability via hydrophobic and halogen-bonding interactions .

- Study enzyme-substrate interactions (e.g., proteases) by introducing steric and electronic modifications .

- Develop therapeutic peptides targeting GPCRs, where chlorine substitution modulates receptor binding affinity .

Advanced Research Questions

Q. How does the 4-chloro substitution impact peptide folding and aggregation kinetics?

- CD Spectroscopy : Monitor α-helix/β-sheet content in model peptides (e.g., TFE/water systems). Chlorine increases hydrophobicity, favoring β-sheet formation .

- Thioflavin T Assays : Quantify amyloid aggregation rates. The electron-withdrawing Cl group may reduce aggregation by destabilizing π-π stacking .

- MD Simulations : Compare free energy landscapes of wild-type vs. 4-Cl-Phe-containing peptides to predict folding pathways .

Q. What strategies resolve contradictions in reported bioactivity data for 4-Cl-Phe-modified peptides?

Discrepancies often arise from:

- Sequence Context : Test the residue in varying positions (N-terminal vs. core) to assess positional effects .

- Solvent Systems : Bioactivity in PBS vs. DMSO may differ due to solubility-driven conformational changes .

- Orthogonal Assays : Validate results using SPR (binding affinity), cellular assays (e.g., cAMP signaling), and in vivo models .

Q. How can computational methods optimize the incorporation of this compound into peptide libraries?

- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding modes in target proteins (e.g., kinases) .

- QSAR Models : Correlate Cl-substitution with logP, polar surface area, and IC values to prioritize derivatives .

- Machine Learning : Train models on existing peptide datasets to predict solubility and metabolic stability .

Q. What are the challenges in scaling up this compound synthesis for in vivo studies?

- Byproduct Formation : Optimize reaction stoichiometry (e.g., 1.2 eq. of Fmoc-Cl) to minimize dipeptide byproducts .

- Cost-Efficiency : Replace expensive coupling reagents (e.g., HATU) with DIC/Oxyma without compromising yield .

- Storage Stability : Lyophilize the compound under argon to prevent hydrolysis; monitor degradation via HPLC every 6 months .

Methodological Considerations

Q. How to troubleshoot low coupling efficiency of this compound in automated SPPS?

- Activation Time : Pre-activate the amino acid for 5–10 minutes before coupling to improve reactivity .

- Solvent Choice : Use DMF/NMP mixtures (3:1) to enhance solubility of hydrophobic residues .

- Double Coupling : Repeat the coupling step with fresh reagents for sterically hindered residues .

Q. Which analytical techniques quantify residual solvents or impurities in this compound batches?

Q. What are the best practices for handling this compound to ensure experimental reproducibility?

- Weighing Precision : Use anti-static microbalances in a humidity-controlled environment (±0.1 mg accuracy) .

- Inert Atmosphere : Store and handle the compound under nitrogen to prevent oxidation .

- Batch Documentation : Record synthesis date, purity, and storage conditions (e.g., -20°C, desiccated) for traceability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.